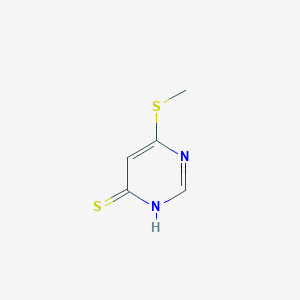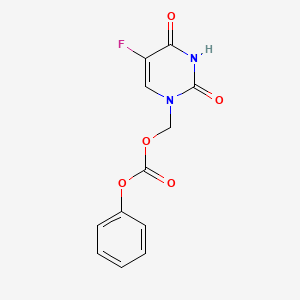
3H-Pyrazol-3-one, 1,2-dihydro-5-amino-1-phenyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-phenyl-1H-pyrazol-3(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-phenyl-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Amino-4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-phenyl-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-phenyl-1H-pyrazol-3(2H)-one: Lacks the tetrahydropyran group.
5-Amino-1-phenyl-1H-pyrazol-3(2H)-one: Lacks the dimethyltetrahydropyran group.
Uniqueness
The presence of the 2,2-dimethyltetrahydro-2H-pyran-4-yl group in 5-Amino-4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-phenyl-1H-pyrazol-3(2H)-one imparts unique chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
Propiedades
Número CAS |
115596-45-7 |
|---|---|
Fórmula molecular |
C16H21N3O2 |
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
3-amino-4-(2,2-dimethyloxan-4-yl)-2-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C16H21N3O2/c1-16(2)10-11(8-9-21-16)13-14(17)19(18-15(13)20)12-6-4-3-5-7-12/h3-7,11H,8-10,17H2,1-2H3,(H,18,20) |
Clave InChI |
AFDYWVIXIRYEPN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)C2=C(N(NC2=O)C3=CC=CC=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
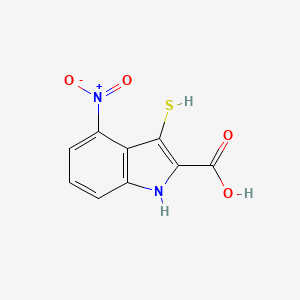
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)
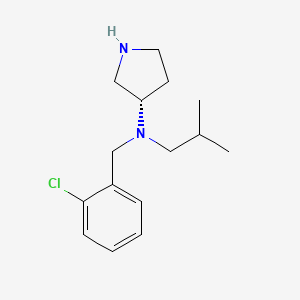


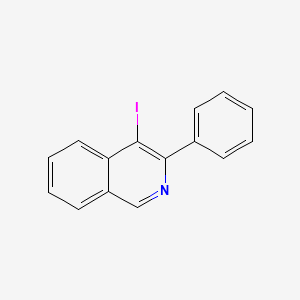
![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)
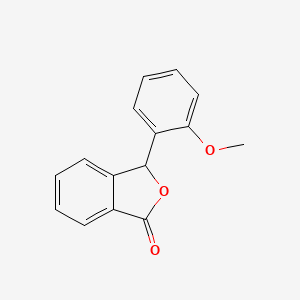
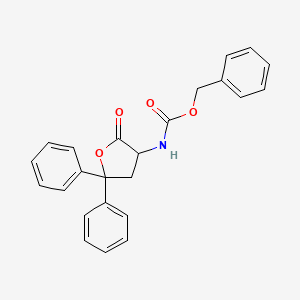
![N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12917424.png)

